Gentamicin C2a sulfate
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Overview
Description
Gentamicin C2a sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of the bacterium Micromonospora purpurea. It is part of the gentamicin complex, which includes several related compounds such as gentamicin C1, C1a, C2, and C2b. This compound is particularly effective against Gram-negative bacteria and is used to treat severe infections, including those caused by Pseudomonas aeruginosa .
Preparation Methods
Gentamicin C2a sulfate is typically produced through a fermentation process involving Micromonospora purpurea. The fermentation broth is subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the gentamicin components . The synthetic route involves the fermentation of the bacterium, followed by extraction and purification using techniques such as ion-pairing high-performance liquid chromatography (HPLC) and pulsed amperometric detection (PAD) .
Chemical Reactions Analysis
Gentamicin C2a sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often involving halogenated compounds as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Gentamicin C2a sulfate has a wide range of scientific research applications:
Mechanism of Action
Gentamicin C2a sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets are the ribosomal RNA (rRNA) and various ribosomal proteins involved in protein synthesis .
Comparison with Similar Compounds
Gentamicin C2a sulfate is part of the gentamicin complex, which includes similar compounds such as gentamicin C1, C1a, C2, and C2b. These compounds share a similar structure but differ in their methylation patterns and antimicrobial potency . For instance:
Gentamicin C1: Known for its high antimicrobial activity but also higher toxicity.
Gentamicin C1a: Less nephrotoxic compared to other congeners.
Gentamicin C2: Similar to C2a but with different stereochemistry.
This compound is unique due to its specific methylation pattern, which contributes to its distinct antimicrobial properties and reduced toxicity compared to some of its congeners .
Properties
CAS No. |
157591-52-1 |
---|---|
Molecular Formula |
C20H43N5O11S |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C20H41N5O7.H2O4S/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-5(2,3)4/h8-19,25-28H,4-7,21-24H2,1-3H3;(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 |
InChI Key |
KWJYODNQLVMERY-XDNUEYMDSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.OS(=O)(=O)O |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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